Cafamycin
Overview
Description
Cafamycin is a novel polyether antibiotic that exhibits significant activity against gram-positive bacteria, including Staphylococcus aureus. It also demonstrates insecticidal and antiprotozoal activities. This compound is isolated from the culture fluid of Streptomyces species, an organism known for producing the anthracycline antibiotic galtamycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cafamycin is produced through fermentation processes involving Streptomyces species. The fermentation parameters, such as substrate concentration, moisture content, potassium dihydrogen phosphate, inoculum size, and ammonium oxalate, are optimized to maximize yield . The fermentation liquid undergoes pretreatment, adsorbent resin chromatography, and reverse phase silica gel column chromatography to purify this compound .
Industrial Production Methods: Industrial production of this compound involves solid-state fermentation using Streptomyces clavuligerus, Streptomyces cattleya, and Nocardia lactamdurans. The optimized conditions yield a significant amount of this compound, which is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cafamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its antibacterial properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability .
Scientific Research Applications
Cafamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyether antibiotics and their chemical properties.
Biology: Investigated for its antibacterial, insecticidal, and antiprotozoal activities.
Medicine: Explored for its potential use in treating infections caused by gram-positive bacteria, including drug-resistant strains.
Industry: Utilized in the development of new antibiotics and insecticides
Mechanism of Action
Cafamycin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
- Cephamycin C
- Cefoxitin
- Cefotetan
- Cefmetazole
Comparison: Cafamycin is unique due to its polyether structure and broad-spectrum activity against gram-positive bacteria. Unlike other cephamycins, this compound also exhibits insecticidal and antiprotozoal activities, making it a versatile compound for various applications .
This compound’s stability against β-lactamases and its activity against anaerobic strains further distinguish it from other cephamycin derivatives .
Properties
IUPAC Name |
(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO4/c1-4-20(29-19(3)14-17-26(35-29)23(5-2)30(33)34)9-6-11-22-16-15-21-10-7-12-24(21)27(22)28(32)25-13-8-18-31-25/h6,8-9,11,13,15-16,18-19,21-24,26-27,29,31H,4-5,7,10,12,14,17H2,1-3H3,(H,33,34)/b11-6+,20-9+/t19-,21-,22-,23+,24+,26?,27+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFXFISYDXMAU-JMSKQREWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(=CC=CC2C=CC3CCCC3C2C(=O)C4=CC=CN4)CC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1CC[C@@H]([C@@H](O1)/C(=C/C=C/[C@H]2C=C[C@@H]3CCC[C@H]3[C@@H]2C(=O)C4=CC=CN4)/CC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112303-17-0 | |
Record name | Cafamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112303170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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